molecular formula C16H13N3O B14319220 3,5-Diphenyl-3,3a-dihydro-1H-imidazo[4,5-c][1,2]oxazole CAS No. 105625-74-9

3,5-Diphenyl-3,3a-dihydro-1H-imidazo[4,5-c][1,2]oxazole

Cat. No.: B14319220
CAS No.: 105625-74-9
M. Wt: 263.29 g/mol
InChI Key: QTWWMKKIPRUELX-UHFFFAOYSA-N
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Description

3,5-Diphenyl-3,3a-dihydro-1H-imidazo[4,5-c][1,2]oxazole is a heterocyclic compound that features both imidazole and oxazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Diphenyl-3,3a-dihydro-1H-imidazo[4,5-c][1,2]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzophenone with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired imidazo[4,5-c][1,2]oxazole ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is often considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3,5-Diphenyl-3,3a-dihydro-1H-imidazo[4,5-c][1,2]oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the heterocyclic core.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings or the heterocyclic core .

Scientific Research Applications

3,5-Diphenyl-3,3a-dihydro-1H-imidazo[4,5-c][1,2]oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Diphenyl-3,3a-dihydro-1H-imidazo[4,5-c][1,2]oxazole involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with DNA to exert its biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler heterocyclic compound with a wide range of biological activities.

    Oxazole: Another heterocyclic compound with applications in medicinal chemistry.

    Benzimidazole: Known for its use in various pharmaceuticals, including antiparasitic and anticancer drugs.

Uniqueness

3,5-Diphenyl-3,3a-dihydro-1H-imidazo[4,5-c][1,2]oxazole is unique due to its fused ring system, which combines the properties of both imidazole and oxazole. This structural feature allows for a diverse range of chemical modifications and potential biological activities, making it a valuable compound in scientific research and drug development .

Properties

CAS No.

105625-74-9

Molecular Formula

C16H13N3O

Molecular Weight

263.29 g/mol

IUPAC Name

3,5-diphenyl-3,3a-dihydro-1H-imidazo[4,5-c][1,2]oxazole

InChI

InChI=1S/C16H13N3O/c1-3-7-11(8-4-1)14-13-16(19-20-14)18-15(17-13)12-9-5-2-6-10-12/h1-10,13-14H,(H,17,18,19)

InChI Key

QTWWMKKIPRUELX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C3C(=NC(=N3)C4=CC=CC=C4)NO2

Origin of Product

United States

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